BenchChemオンラインストアへようこそ!

Niraparib TsOH

PARP selectivity off-target activity PARP3

Niraparib TsOH is the para-toluenesulfonate (tosylate) monohydrate salt form of the small-molecule PARP1/2 inhibitor niraparib, marketed as Zejula® and approved by the US FDA in 2017 for maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers. The tosylate monohydrate form (CAS 1613220-15-7; molecular formula C₂₆H₃₀N₄O₅S, MW 510.61 g/mol) is a white to off-white, non-hygroscopic crystalline solid that was specifically selected over other salt forms (e.g., hydrochloride) to provide a favorable balance of aqueous solubility (free base equivalent 0.7–1.1 mg/mL across the physiological pH range below the pKa of 9.95), physical stability, and oral bioavailability.

Molecular Formula C26H28N4O4S
Molecular Weight 492.6 g/mol
Cat. No. B10762437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiraparib TsOH
Molecular FormulaC26H28N4O4S
Molecular Weight492.6 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1CC(CNC1)C2=CC=C(C=C2)N3C=C4C=CC=C(C4=N3)C(=O)N
InChIInChI=1S/C19H20N4O.C7H8O3S/c20-19(24)17-5-1-3-15-12-23(22-18(15)17)16-8-6-13(7-9-16)14-4-2-10-21-11-14;1-6-2-4-7(5-3-6)11(8,9)10/h1,3,5-9,12,14,21H,2,4,10-11H2,(H2,20,24);2-5H,1H3,(H,8,9,10)
InChIKeyLCPFHXWLJMNKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niraparib TsOH (Tosylate Monohydrate) – Essential Procurement & Characterization Data for the FDA-Approved PARP1/2 Inhibitor


Niraparib TsOH is the para-toluenesulfonate (tosylate) monohydrate salt form of the small-molecule PARP1/2 inhibitor niraparib, marketed as Zejula® and approved by the US FDA in 2017 for maintenance treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancers [1]. The tosylate monohydrate form (CAS 1613220-15-7; molecular formula C₂₆H₃₀N₄O₅S, MW 510.61 g/mol) is a white to off-white, non-hygroscopic crystalline solid that was specifically selected over other salt forms (e.g., hydrochloride) to provide a favorable balance of aqueous solubility (free base equivalent 0.7–1.1 mg/mL across the physiological pH range below the pKa of 9.95), physical stability, and oral bioavailability [1][2]. In biochemical assays, niraparib inhibits PARP1 and PARP2 with IC₅₀ values of 3.8 nM and 2.1 nM, respectively, and demonstrates >330-fold selectivity over related PARP family members (PARP3, V‑PARP, Tank1) [3].

Why Niraparib TsOH Cannot Be Assumed Interchangeable with Other PARP Inhibitor Salts or Free Base Forms


PARP inhibitors are often treated as a single class, yet the clinically approved agents (niraparib, olaparib, rucaparib, talazoparib) display meaningful divergence in PARP enzyme selectivity profiles, PARP‑trapping potency, pharmacokinetic (PK) half‑life, tissue distribution, and metabolic liability that render them non‑interchangeable without formal bioequivalence or bridging data [1]. More critically at the procurement level, the specific salt form of niraparib carries material consequences: the tosylate monohydrate (TsOH·H₂O) is the only solid form with demonstrated long‑term stability and non‑hygroscopic behavior; the anhydrous form and non‑stoichiometric hydrate are documented to be unstable under ambient conditions, and the hydrochloride salt, while water‑soluble, lacks the same regulatory‑grade crystallinity and stability data package [2][3]. Selecting niraparib free base or an alternative salt for formulation, bioanalytical method development, or in vivo studies therefore carries a high risk of uncontrolled polymorphic conversion, variable solubility, and non‑compliance with reference listed drug (RLD) specifications, all of which the tosylate monohydrate form has been specifically engineered to mitigate [2][3].

Quantitative Comparator Evidence for Niraparib TsOH: PARP Selectivity, PK Half‑Life, Tumor Distribution, Brain Penetration, and Clinical Efficacy Breadth


PARP Isoform Selectivity: Niraparib Exhibits >330‑Fold Selectivity Over PARP3, V‑PARP, and Tank1, in Contrast to the Broader PARP Panel Inhibition Observed with Olaparib, Rucaparib, and Talazoparib

In biochemical selectivity assays, niraparib demonstrates >330-fold selectivity over PARP3, V‑PARP, and Tank1 [1]. By contrast, a head-to-head comparative study by Guha et al. showed that talazoparib, olaparib, and rucaparib each inhibit a broader panel of PARP enzymes, with rucaparib and niraparib additionally demonstrating off‑target secondary pharmacology activities [2]. This divergence in selectivity cannot be inferred from PARP1/2 catalytic IC₅₀ alone and represents a compound‑specific property relevant to differential clinical safety profiles [2].

PARP selectivity off-target activity PARP3 V-PARP Tank1 biochemical assay

Pharmacokinetic Half‑Life: Niraparib Half‑Life (36–51 h) Enables Once‑Daily Dosing, vs. Olaparib (12–15 h) and Rucaparib (17–26 h) Requiring Twice‑Daily Regimens

A review of PARP inhibitor pharmacology reports that niraparib possesses a clinical half‑life of approximately 36 h (range 48–51 h in some PK summaries), comparable to talazoparib (~90 h) but substantially longer than olaparib (~15 h) and rucaparib (~26 h) [1][2]. This longer half‑life directly supports the approved once‑daily (300 mg QD) dosing schedule for niraparib, in contrast to the twice‑daily schedules required for olaparib (300 mg BID) and rucaparib (600 mg BID) [2]. Among the three globally approved PARP inhibitors in ovarian cancer, niraparib is distinguished by having the longest half‑life of the non‑talazoparib agents [1].

pharmacokinetics half-life once-daily dosing olaparib rucaparib talazoparib

Tumor Exposure & Volume of Distribution: Niraparib Achieves a Tumor‑to‑Plasma AUC Ratio of 3.3×, with Tumor AUC₀–₂₄ h 28‑Fold Greater Than Olaparib in Xenograft Models

In a preclinical comparative PK study, niraparib, olaparib, and rucaparib were administered orally at near‑MTD in the BRCA1‑deficient MDA‑MB‑436 triple‑negative breast cancer xenograft model. At steady state, niraparib tumor AUC₀–₂₄ h was 213,959 ng/g·hr, compared to 7,586 ng/g·hr for olaparib and 74,338 ng/g·hr for rucaparib [1]. The tumor‑to‑plasma exposure ratio for niraparib was 3.3, indicating that tumor drug concentrations exceed plasma concentrations; olaparib tumor exposure was lower than its plasma exposure [1][2]. Consistently, niraparib's clinical volume of distribution (Vd) is reported as 1,311 L versus 167 L for olaparib and 113–262 L for rucaparib, reflecting more extensive extravascular distribution [3].

tumor exposure volume of distribution AUC xenograft niraparib olaparib rucaparib

Brain Penetration: Niraparib Brain AUC₀–₂₄ h Reaches 18,721 ng/g·hr, ~56‑Fold Higher Than Olaparib (336 ng/g·hr) in the Same Xenograft Model

In the same comparative PK study, brain tissue exposure was quantified alongside tumor and plasma. Niraparib brain AUC₀–₂₄ h was 18,721 ng/g·hr versus 336 ng/g·hr for olaparib and 4,380 ng/g·hr for rucaparib in the MDA‑MB‑436 xenograft model [1]. These data are corroborated by an independent PET imaging study using [¹¹C]niraparib and [¹⁸F]olaparib, which demonstrated significantly higher brain uptake and retention of niraparib, while olaparib showed higher uptake in kidney and spleen [2]. In an intracranial tumor model, niraparib achieved greater tumor growth inhibition than olaparib at their respective MTDs, consistent with its superior brain distribution [3].

brain penetration CNS exposure blood-brain barrier niraparib olaparib xenograft

Clinical Efficacy Breadth in BRCA‑Wildtype Populations: Niraparib Improved PFS by 5.4 Months vs. Placebo in Non‑gBRCAmut Patients, Compared with 1.9 Months for Olaparib in a Similar Population

In the Phase III NOVA trial, niraparib maintenance therapy improved median progression‑free survival (PFS) by 5.4 months compared with placebo in the non‑germline BRCA‑mutated (non‑gBRCAmut) cohort of patients with platinum‑sensitive recurrent ovarian cancer [1]. In a similar patient population (BRCA wildtype), olaparib improved PFS by only 1.9 months compared to observation in the SOLO‑2/Study 19 context, indicating a larger relative benefit for niraparib in the BRCA‑wildtype setting [1]. This differential clinical effect in non‑BRCA patients is consistent with niraparib's unique pharmacokinetic properties—higher tumor exposure and volume of distribution—that may enable deeper and more sustained target engagement in tumors irrespective of BRCA mutation status [2].

BRCA wildtype progression-free survival PFS non-gBRCAmut NOVA trial maintenance therapy ovarian cancer

Solid‑Form Stability: The Niraparib Tosylate Monohydrate (Form I) Is the Only Stable, Non‑Hygroscopic Crystalline Form; Anhydrous and Non‑Stoichiometric Hydrate Polymorphs Are Documented as Unstable

A 2024 CrystEngComm study investigated the solid‑form landscape of niraparib tosylate and reported that only three solid forms had been identified: the monohydrate (stable), an anhydrous form (unstable), and a non‑stoichiometric hydrate (unstable) [1]. The marketed monohydrate Form I is explicitly characterized as non‑hygroscopic with favorable physical and chemical stability [2]. The patent literature confirms that alternative crystalline forms (e.g., Form APO‑I, APO‑II) may exhibit different sensitivity to heat, relative humidity, and light, further underscoring that solid‑form selection is non‑trivial [2]. The tosylate counterion itself was chosen over other pharmaceutically acceptable salts (e.g., hydrochloride) because it yields a crystalline monohydrate with robust stability and reproducible solubility across physiological pH [3]. Six‑month ICH‑guideline stability studies comparing the marketed monohydrate with a novel salt‑cocrystal (NIR·TOS·PRO) confirmed that the marketed form maintains its physicochemical integrity, an essential attribute for generic pharmaceutical development and reference standard procurement [1].

polymorph stability monohydrate non-hygroscopic crystalline form tosylate salt ICH stability

Procurement‑Guiding Application Scenarios for Niraparib TsOH (Tosylate Monohydrate)


Generic Pharmaceutical Formulation Development Requiring Reference Listed Drug (RLD) Compliance

Niraparib tosylate monohydrate (CAS 1613220‑15‑7) is the active pharmaceutical ingredient in Zejula® capsules. For ANDA filers seeking RLD bioequivalence, the tosylate monohydrate Form I is required, as it is the only solid form with demonstrated non‑hygroscopicity, reproducible dissolution across physiological pH (intrinsic solubility 0.7–1.1 mg/mL), and ICH‑compliant 6‑month stability data [1][2]. Attempting to formulate with the hydrochloride salt (CAS 1038915‑64‑8) or free base introduces uncontrolled polymorphism risk and dissolution divergence, each of which can result in a failure to demonstrate bioequivalence in pivotal pharmacokinetic studies [2][3].

In Vivo Efficacy Studies Requiring CNS‑Penetrant PARP Inhibition

When the experimental objective requires sustained PARP inhibition in intracranial tumors or brain metastases models, niraparib TsOH is the PARP inhibitor of choice within the approved class. Quantitative preclinical data show niraparib brain AUC₀–₂₄ h = 18,721 ng/g·hr, exceeding olaparib by ~56‑fold and rucaparib by ~4.3‑fold under identical dosing conditions, a property confirmed by PET imaging [1][2]. This brain exposure advantage directly translates into superior tumor growth inhibition in an intracranial xenograft model, supporting niraparib TsOH as the preferred candidate for CNS oncology pharmacology programs [1].

Clinical or Translational Research in BRCA‑Wildtype (HR‑Proficient) Ovarian Cancer Populations

In the biomarker‑negative setting, niraparib is the only PARP inhibitor with quantified, clinically meaningful PFS improvement (5.4 months over placebo in the non‑gBRCAmut cohort of the NOVA trial) that substantially exceeds the benefit observed with olaparib (1.9 months) in a comparable population [1]. For translational programs or clinical trial designs that specifically target HR‑proficient tumors, the procurement of niraparib TsOH as the active pharmaceutical ingredient or reference compound is justified by this clinical efficacy breadth, which is mechanistically linked to its high volume of distribution and tumor penetration [2].

PARP Isoform Selectivity Profiling and Off‑Target Pharmacology Studies

Niraparib's >330‑fold selectivity window over PARP3, V‑PARP, and Tank1 makes it an essential comparator tool when profiling the PARP‑family selectivity of novel PARP inhibitors [1]. Because talazoparib, olaparib, and rucaparib demonstrate broader PARP enzyme inhibition in peer‑reviewed comparative analyses, niraparib TsOH serves as the paradigm of a narrow‑spectrum clinical PARP1/2 inhibitor in selectivity assays [2]. Researchers designing PARP selectivity panels or evaluating the contribution of individual PARP isoforms to toxicity should prioritize niraparib TsOH as the reference narrow‑spectrum agent.

Quote Request

Request a Quote for Niraparib TsOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.